6-(噻吩-2-基)烟酰醛

描述

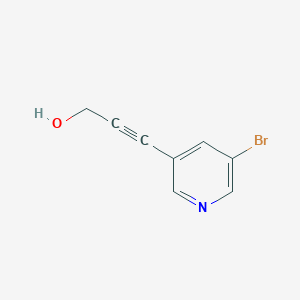

6-(Thiophen-2-yl)nicotinaldehyde is a compound that features a thiophene ring, which is a sulfur-containing five-membered heterocycle, attached to a nicotinaldehyde structure. The nicotinaldehyde moiety consists of a pyridine ring with an aldehyde functional group. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds that may exhibit a range of biological activities.

Synthesis Analysis

The synthesis of compounds related to 6-(Thiophen-2-yl)nicotinaldehyde has been explored in several studies. For instance, a method for synthesizing 6-amino-2,3-dihydropyridine-4-thiones, which are structurally related to 6-(Thiophen-2-yl)nicotinaldehyde, has been reported using a base-mediated thioenolate-carbodiimide rearrangement . Another study describes the preparation of 4-(thiophen-2-yl) substituted nicotinonitriles through a three-step procedure that includes condensation and cyclization of 2-acetylthiophene . These methods highlight the versatility of thiophene derivatives in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Thiophen-2-yl)nicotinaldehyde has been established using various spectroscopic techniques. For example, the structure of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles was studied using NMR spectroscopy and X-ray diffractometry . These studies provide insights into the molecular conformations and electronic properties of thiophene-containing compounds.

Chemical Reactions Analysis

The reactivity of thiophene derivatives has been explored in the context of synthesizing various heterocyclic compounds. For instance, 6-thiophen-2-ylthiazolo[2,3-a]pyridine derivatives were prepared via the reaction of methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl derivatives . Additionally, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate for anticancer drugs, was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions . These reactions demonstrate the chemical versatility of thiophene derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are crucial for their application in drug design and material science. The synthesis of 2-(thiophen-3-yl)vinylphosphonic acid, with its characterization by NMR spectroscopy, provides valuable information about the electronic environment and the potential for forming coordination complexes . Similarly, the synthesis and characterization of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, and its derivatives, offer insights into the reactivity and stability of thiophene-containing heterocycles .

科学研究应用

合成和化学反应

6'-氨基-2'-硫代-1',2'-二氢-3,4'-联吡啶-3',5'-二腈的合成、反应和抗病毒活性:本研究描述了由烟酰醛合成的化合物,产生了具有潜在抗病毒特性的衍生物。该研究详细阐述了合成路线并评估了这些杂环化合物的抗病毒功效,突出了它们在抗病毒药物开发中的潜力 F. Attaby, A. H. Elghandour, M. A. Ali, Yasser M. Ibrahem,2007 年,磷、硫、硅及相关元素。

腐蚀抑制研究:本研究重点关注 6-[5-(噻吩-2-基)呋喃-2-基]烟酰胺及其类似物在酸性介质中对碳钢的腐蚀抑制效率。该研究提供了对用于评估化合物作为腐蚀抑制剂的化学和电化学方法的见解,揭示了它们在材料科学中的潜在应用 A. Fouda, M. Ismail, A. Abousalem, G. Elewady,2017 年,皇家化学学会进展。

杀菌和生物活性

N-(噻吩-2-基)烟酰胺衍生物的设计、合成和杀菌活性:本研究报告了新型烟酰胺衍生物的设计和合成,具有噻吩修饰,显示出显着的杀菌活性。这些化合物对黄瓜霜霉病特别有效,代表了开发新型杀菌剂的一个有希望的方向 洪飞武、陆星兴、徐敬波、张志明、李志念、杨新玲、凌云,2022 年,分子。

用于 Cr3+ 检测和细胞成像的噻吩锚定香豆素衍生物:本研究提出了一种能够选择性检测 Cr(3+) 离子的噻吩-香豆素杂化分子。它在细胞成像和形态学研究中的潜力突出了该化合物在环境监测和生物应用中的实用性 S. Guha、Sisir Lohar、A. Banerjee、Animesh Sahana、Ipsit Hauli、Subhrakanti Mukherjee、J. S. Matalobos、D. Das,2012 年,坦塔拉。

分子对接和理论研究

噻吩-2-基甲酮衍生物的光谱表征、DFT 和对接研究:这项工作涉及合成和表征具有潜在抗菌活性的新型化合物,并通过分子对接研究进行了探索。该研究重点介绍了化合物的构效关系及其在开发新型抗菌剂中的潜在应用 M. Shahana、A. Yardily,2020 年,结构化学杂志。

安全和危害

未来方向

While specific future directions for 6-(Thiophen-2-yl)nicotinaldehyde were not found in the search results, thiophene derivatives in general are of great interest in scientific research due to their potential biological activities . They are often used in the synthesis of advanced compounds with a variety of biological effects .

作用机制

Target of Action

It is known to be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with biological tissues, potentially affecting cells in the skin, eyes, and respiratory system.

Result of Action

The result of the action of 6-Thien-2-ylnicotinaldehyde is irritation and potential harm to the skin, eyes, and respiratory system . This is likely due to disruption of normal cellular processes and induction of inflammatory responses.

属性

IUPAC Name |

6-thiophen-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYWLDEGHJHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640256 | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thien-2-ylnicotinaldehyde | |

CAS RN |

834884-61-6 | |

| Record name | 6-(2-Thienyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)